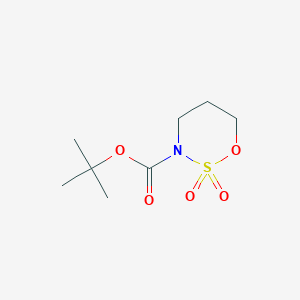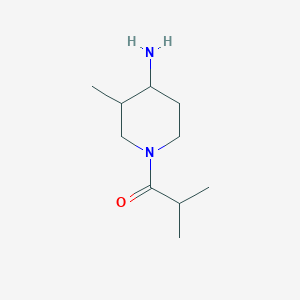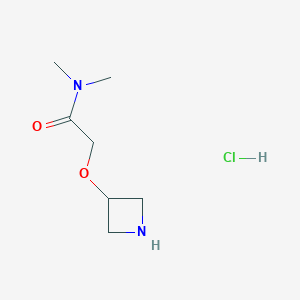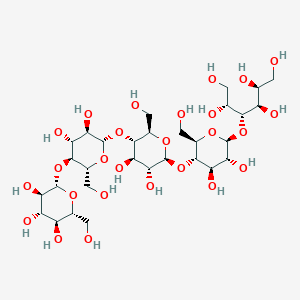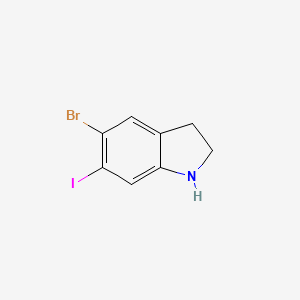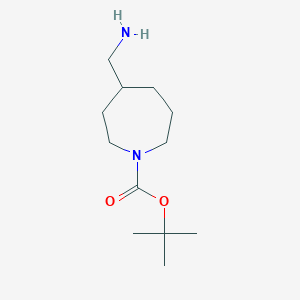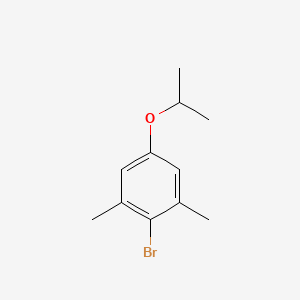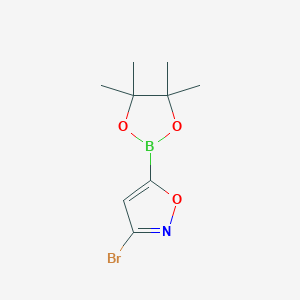![molecular formula C14H29ClN2O2 B1447871 tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride CAS No. 1803606-65-6](/img/structure/B1447871.png)
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
Descripción general
Descripción
“tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride” is a chemical compound with the CAS Number: 1803606-65-6 . It has a molecular weight of 292.85 . The IUPAC name for this compound is tert-butyl (3- ( (cyclopentylmethyl)amino)propyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H28N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12;/h12,15H,4-11H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
1. Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents. The tert-butyl group offers protection for the amine, which can be deprotected under acidic conditions, allowing for further synthetic transformations .
2. Material Science
In material science, this compound can be used as a precursor for the synthesis of polymers with specific properties. The presence of the carbamate group allows it to be incorporated into polymer chains, potentially leading to materials with unique mechanical and chemical resistance characteristics .
3. Chemical Synthesis
As a building block in chemical synthesis, this compound’s protected amine can be used to introduce the cyclopentylmethylamino moiety into larger molecules. This is particularly useful in the synthesis of complex organic compounds .
4. Bioconjugation
This compound can be used in bioconjugation techniques where it can be attached to biomolecules like proteins or antibodies without affecting their biological activity. This application is crucial in the development of diagnostic tools and targeted drug delivery systems .
5. Analytical Chemistry
In analytical chemistry, it can serve as a standard or reagent in the quantification of amines through chromatographic techniques. Its stable hydrochloride salt form makes it suitable for precise measurements .
6. Neuroscience Research
The cyclopentylmethylamino group is structurally similar to certain neurotransmitters, which means this compound could be used in neuroscience research to study neurotransmitter receptor interactions and the development of drugs that target the central nervous system .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-[3-(cyclopentylmethylamino)propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-9-15-11-12-7-4-5-8-12;/h12,15H,4-11H2,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTIWCRFKXHJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride | |
CAS RN |
1803606-65-6 | |
| Record name | Carbamic acid, N-[3-[(cyclopentylmethyl)amino]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



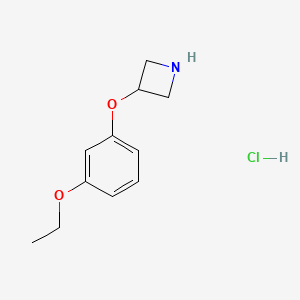
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
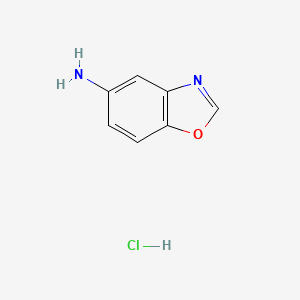
![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)
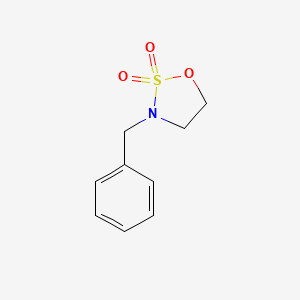
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)
